1,3,5-Tri(furan-2-yl)benzene

Catalog No.
S13533635
CAS No.
M.F
C18H12O3
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tri(furan-2-yl)benzene

Product Name

1,3,5-Tri(furan-2-yl)benzene

IUPAC Name

2-[3,5-bis(furan-2-yl)phenyl]furan

Molecular Formula

C18H12O3

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C18H12O3/c1-4-16(19-7-1)13-10-14(17-5-2-8-20-17)12-15(11-13)18-6-3-9-21-18/h1-12H

InChI Key

YMPHNVRCFWBLHH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=CC(=C2)C3=CC=CO3)C4=CC=CO4

1,3,5-Tri(furan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with three furan-2-yl groups at the 1, 3, and 5 positions. Its molecular formula is C15H12O3C_{15}H_{12}O_3, and it is notable for its potential applications in materials science and organic electronics due to its unique structural properties. The presence of furan rings contributes to its electron-rich character, which can facilitate various

, particularly those involving electrophilic aromatic substitution due to the electron-donating nature of the furan moieties. One significant reaction is the Friedel-Crafts reaction, where it can react with electrophiles such as acyl chlorides or alkyl halides to form more complex structures. For instance, in recent studies, it has been used as a precursor to synthesize cylinder-shaped macrocycles through Friedel-Crafts acylation with acetone, yielding interesting polymeric materials with potential applications in photonics and electronics .

Several methods exist for synthesizing 1,3,5-Tri(furan-2-yl)benzene:

  • Friedel-Crafts Reaction: This method involves the reaction of furan derivatives with benzene in the presence of a Lewis acid catalyst.
  • Cyclotrimerization: Utilizing furan derivatives under specific conditions can lead to the formation of tri-substituted products through cyclotrimerization reactions.
  • Direct Substitution: The compound can also be synthesized through direct substitution methods involving pre-functionalized benzene derivatives.

These methods allow for variations in yields and purity depending on the reaction conditions and reagents used .

1,3,5-Tri(furan-2-yl)benzene has several potential applications:

  • Organic Electronics: Its electron-rich structure makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Materials Science: The compound can serve as a building block for constructing advanced materials with tailored electronic properties.
  • Sensors: Due to its unique optical properties, it may be employed in sensor technologies for detecting various environmental pollutants.

Several compounds share structural similarities with 1,3,5-Tri(furan-2-yl)benzene. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,3,5-Tri(thiophen-2-yl)benzeneBenzene with thiopheneExhibits different electronic properties due to sulfur atoms.
1,3-Di(furan-2-yl)benzeneBenzene with two furanContains fewer furan groups; less electron-rich than tri-substituted variant.
1,3-Di(thiophen-2-yl)benzeneBenzene with two thiophenesSimilar to above but involves thiophene instead of furan.
1,3-Bis(furfurylidene)Furfural derivativesInvolves furfural groups which may alter reactivity compared to furan.

The distinct arrangement of three furan groups in 1,3,5-Tri(furan-2-yl)benzene enhances its electron density and reactivity compared to similar compounds that contain fewer or different heterocycles.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

276.078644241 g/mol

Monoisotopic Mass

276.078644241 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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